1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethanone
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Overview
Description
1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethanone is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with an ethoxy group and a trifluoromethyl ketone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethanone typically involves the reaction of 6-ethoxypyridine with a trifluoromethyl ketone precursor. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the pyridine ring and the trifluoromethyl ketone .
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product, with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of advanced materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism by which 1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethanone exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl ketone group can interact with various enzymes and proteins, potentially inhibiting their activity. The ethoxy group on the pyridine ring may enhance the compound’s binding affinity to specific targets, thereby modulating biological pathways .
Comparison with Similar Compounds
- 1-(6-Ethoxypyridin-3-yl)-ethanol
- 1-(6-Ethoxypyridin-3-yl)-ethylamine
Comparison: 1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct chemical and biological properties. Compared to its analogs, such as 1-(6-Ethoxypyridin-3-yl)-ethanol and 1-(6-Ethoxypyridin-3-yl)-ethylamine, this compound exhibits enhanced stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .
Properties
IUPAC Name |
1-(6-ethoxypyridin-3-yl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-2-15-7-4-3-6(5-13-7)8(14)9(10,11)12/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZMIQVFQVRILI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563383 |
Source
|
Record name | 1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132877-25-9 |
Source
|
Record name | 1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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